HDAC2 Inhibition Potency: N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide Demonstrates Sub-Micromolar IC₅₀ Against Histone Deacetylase 2
The target compound exhibits an IC₅₀ of 540 nM against recombinant human histone deacetylase 2 (HDAC2) expressed in Escherichia coli, measured using Boc-Lys(Ac)-AMC as the fluorogenic substrate [1]. This sub-micromolar HDAC2 inhibitory activity distinguishes the compound from simpler benzamide derivatives that typically require hydroxamic acid moieties (e.g., SAHA, vorinostat) to achieve comparable potency, offering a non-hydroxamate scaffold option for epigenetic research applications.
| Evidence Dimension | HDAC2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 540 nM |
| Comparator Or Baseline | Class baseline: Hydroxamate-based HDAC inhibitors (e.g., SAHA/vorinostat: HDAC2 IC₅₀ ~10-50 nM range; non-hydroxamate benzamides typically >1 μM) |
| Quantified Difference | Target compound potency falls between potent hydroxamates and weak non-hydroxamate benzamides |
| Conditions | Recombinant human full-length N-terminal His₆/SUMO-tagged HDAC2 expressed in E. coli BL21 DE3; Boc-Lys(Ac)-AMC substrate |
Why This Matters
This HDAC2 activity provides a defined benchmark for selecting this compound in epigenetic screening cascades where non-hydroxamate zinc-binding groups are preferred to avoid the pharmacokinetic liabilities associated with hydroxamic acids.
- [1] BindingDB Entry BDBM50529156 (CHEMBL4552300). Inhibition of recombinant human HDAC2 by N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide. Binding Database. 2023. View Source
